

# LDHA Expression: A Double-Edged Sword in Cancer Prognosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Lcaha    |           |
| Cat. No.:            | B8118402 | Get Quote |

A comprehensive analysis of Lactate Dehydrogenase A (LDHA) expression across various malignancies reveals its significant correlation with patient outcomes. Elevated LDHA levels are predominantly associated with a poorer prognosis, highlighting its potential as a therapeutic target and a prognostic biomarker in a multitude of cancers.

Lactate Dehydrogenase A (LDHA) is a pivotal enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In the landscape of cancer metabolism, the upregulation of LDHA is a frequent event, facilitating the Warburg effect, or aerobic glycolysis, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This metabolic reprogramming confers several advantages to tumor cells, including rapid ATP production, generation of biosynthetic precursors, and the creation of an acidic tumor microenvironment that promotes invasion, metastasis, and immune evasion.[1] This guide provides a comparative overview of the prognostic significance of LDHA expression across different cancer types, supported by quantitative data and detailed experimental methodologies.

## Quantitative Analysis of LDHA Expression and Patient Prognosis

A systematic review of multiple studies and meta-analyses demonstrates a consistent association between high LDHA expression and unfavorable patient outcomes across a spectrum of solid tumors. The following table summarizes the hazard ratios (HR) for overall







survival (OS), disease-free survival (DFS), and progression-free survival (PFS) in various cancers with elevated LDHA expression.



| Cancer<br>Type                  | Patient Cohort Size (in meta- analyses/st udies) | Prognostic<br>Endpoint   | Hazard<br>Ratio (HR)<br>(95% CI) | p-value   | Reference(s |
|---------------------------------|--------------------------------------------------|--------------------------|----------------------------------|-----------|-------------|
| Pan-Cancer<br>(Solid<br>Tumors) | 22,882 (76<br>studies)                           | Overall<br>Survival (OS) | 1.70 (1.62–<br>1.79)             | < 0.00001 | [2][3]      |
| 22,882 (76<br>studies)          | Progression-<br>Free Survival<br>(PFS)           | 1.75                     | < 0.0001                         | [2][3]    |             |
| 4,176 (17 studies)              | Overall<br>Survival (OS)                         | 1.74                     | 0.001                            | [4]       | _           |
| Renal Cell<br>Carcinoma         | Subgroup<br>analysis                             | Overall<br>Survival (OS) | 2.08 (1.74–<br>2.5)              | < 0.00001 | [2]         |
| Melanoma                        | Subgroup<br>analysis                             | Overall<br>Survival (OS) | 1.97 (1.59–<br>2.43)             | < 0.00001 | [2]         |
| Prostate<br>Cancer              | Subgroup<br>analysis                             | Overall<br>Survival (OS) | 1.90 (1.58–<br>2.29)             | < 0.00001 | [2]         |
| Gastric<br>Cancer               | Subgroup<br>analysis                             | Overall<br>Survival (OS) | 1.91 (1.38–<br>2.63)             | < 0.0001  | [2]         |
| Lung Cancer                     | Subgroup<br>analysis                             | Overall<br>Survival (OS) | 1.54 (1.33–<br>1.78)             | < 0.00001 | [2]         |
| Nasopharyng<br>eal<br>Carcinoma | Subgroup<br>analysis                             | Overall<br>Survival (OS) | 1.74 (1.52–<br>1.99)             | < 0.00001 | [2]         |
| Urologic<br>Cancers             | 44 studies                                       | Overall<br>Survival (OS) | 1.93 (1.81-<br>2.07)             | < 0.001   | [5]         |
| 44 studies                      | Progression-<br>Free Survival<br>(PFS)           | 1.95 (1.61-<br>2.36)     | < 0.001                          | [5]       |             |



| Breast<br>Cancer                 | TCGA<br>database                                  | Overall<br>Survival (OS)                                      | Higher expression significantly associated with worse OS           | -       | [6] |
|----------------------------------|---------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------|---------|-----|
| TCGA<br>database                 | Recurrence-<br>Free Survival<br>(RFS)             | Higher expression significantly associated with worse RFS     | -                                                                  | [6]     |     |
| TCGA<br>database                 | Distant<br>Metastasis-<br>Free Survival<br>(DMFS) | Higher expression significantly associated with worse DMFS    | -                                                                  | [6]     | _   |
| Pancreatic<br>Adenocarcino<br>ma | TCGA<br>database                                  | Overall<br>Survival (OS)                                      | Upregulation<br>associated<br>with a worse<br>patient<br>prognosis | -       | [7] |
| Colon<br>Adenocarcino<br>ma      | TCGA & GEO<br>databases                           | Overall<br>Survival (OS)                                      | High LDHA<br>expression<br>levels<br>showed poor<br>survival       | -       | [8] |
| Hepatocellula<br>r Carcinoma     | Meta-analysis                                     | Recurrence-<br>Free/Disease<br>-Free<br>Survival<br>(RFS/DFS) | 1.62 (1.37-<br>1.90)                                               | < 0.001 | [9] |



| Meta-analysis     | Progression-<br>Free Survival<br>(PFS) | 1.96 (1.14-<br>3.36)                  | 0.014                                                                            | [9] |
|-------------------|----------------------------------------|---------------------------------------|----------------------------------------------------------------------------------|-----|
| Neuroblasto<br>ma | 110 patient<br>samples                 | Overall and<br>Event-Free<br>Survival | High LDHA protein expression is significantly associated with decreased survival | -   |

### **Key Signaling Pathways Involving LDHA in Cancer**

LDHA is a downstream target of several critical oncogenic signaling pathways, and its upregulation is a key event in metabolic reprogramming. Furthermore, the metabolic products of LDHA activity, namely lactate, actively shape the tumor microenvironment to favor tumor progression and immune evasion.





Click to download full resolution via product page

Caption: LDHA is regulated by oncogenic pathways and hypoxia, driving lactate production and promoting key cancer hallmarks.

The HER2-HIF-1α-LDHA axis is a notable pathway where the human epidermal growth factor receptor 2 (HER2) signaling cascade leads to the activation of hypoxia-inducible factor-1α (HIF-1α), which in turn transcriptionally upregulates LDHA.[10] This pathway highlights a direct link between a major cancer driver and metabolic reprogramming.[10] The resulting lactate accumulation acidifies the tumor microenvironment, which inhibits the function of immune cells such as T lymphocytes and natural killer (NK) cells, thereby promoting immune evasion.[2][7]

## **Experimental Protocols for LDHA Expression Analysis**



The prognostic significance of LDHA is primarily determined by assessing its expression levels in patient-derived samples, typically through immunohistochemistry (IHC) for protein expression and quantitative real-time PCR (qRT-PCR) for mRNA expression.

### Immunohistochemistry (IHC) Protocol for LDHA

IHC is a widely used technique to visualize the abundance and localization of LDHA protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

- Deparaffinization and Rehydration: 4-µm thick tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
- Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a steamer or water bath.
- Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, followed by blocking of non-specific antibody binding using a serum-based blocking solution.
- Primary Antibody Incubation: The sections are incubated with a primary antibody specific for LDHA (e.g., rabbit anti-LDHA) at an optimized dilution (e.g., 1:50) overnight at 4°C.
- Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
- Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
- Scoring: The expression of LDHA is typically scored based on the intensity of the staining and the percentage of positively stained tumor cells.

### Quantitative Real-Time PCR (qRT-PCR) for LDHA mRNA Expression

qRT-PCR is employed to quantify the relative expression levels of LDHA mRNA in tumor tissue or cell lines.



- RNA Extraction: Total RNA is extracted from fresh-frozen tumor tissue or cultured cells using a suitable RNA isolation kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
- Reverse Transcription: An equal amount of total RNA from each sample is reversetranscribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qRT-PCR Amplification: The qRT-PCR reaction is performed in a real-time PCR system
  using a SYBR Green-based or probe-based detection method. The reaction mixture includes
  the cDNA template, forward and reverse primers specific for the LDHA gene, and the PCR
  master mix.
- Data Analysis: The expression of LDHA is normalized to an internal control or housekeeping gene (e.g., GAPDH, β-actin) to correct for variations in RNA input and reverse transcription efficiency. The relative expression is calculated using the 2-ΔΔCt method.

# Experimental Workflow for LDHA Prognostic Analysis

The following diagram illustrates a typical workflow for investigating the correlation between LDHA expression and patient prognosis.





Click to download full resolution via product page

Caption: A typical workflow for assessing the prognostic value of LDHA expression in cancer patients.

In conclusion, the available evidence strongly supports the role of elevated LDHA expression as a negative prognostic marker in a wide array of cancers. Its central role in tumor metabolism and its association with aggressive tumor biology make it a compelling target for the development of novel anti-cancer therapies. Further research is warranted to validate LDHA as a routine clinical biomarker and to explore the efficacy of LDHA inhibitors in combination with standard cancer treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Frontiers | Lactate Dehydrogenase-A (LDH-A) Preserves Cancer Stemness and Recruitment of Tumor-Associated Macrophages to Promote Breast Cancer Progression [frontiersin.org]
- 2. Frontiers | LDHA: The Obstacle to T cell responses against tumor [frontiersin.org]
- 3. LDH-A regulates the tumor microenvironment via HIF-signaling and modulates the immune response PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation-mediated activation of LDHA promotes cancer cell invasion and tumour metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HER2 (neu) Signaling Increases the Rate of Hypoxia-Inducible Factor 1α (HIF-1α) Synthesis: Novel Mechanism for HIF-1-Mediated Vascular Endothelial Growth Factor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Immunocytochemistry/ Immunofluorescence Protocol for Lactate Dehydrogenase A/LDHA Antibody (NBP1-48336): Novus Biologicals [novusbio.com]
- To cite this document: BenchChem. [LDHA Expression: A Double-Edged Sword in Cancer Prognosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118402#correlation-of-Idha-expression-with-patient-prognosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com